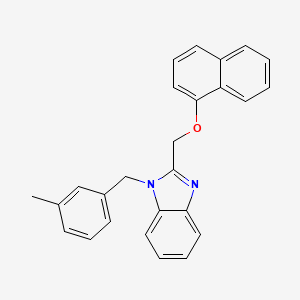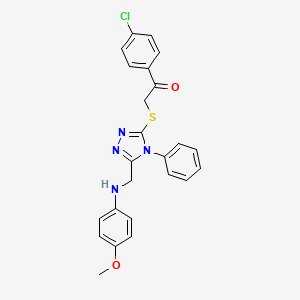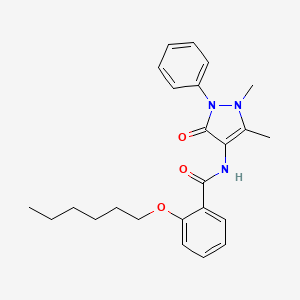
1H-Benzoimidazole, 1-(3-methylbenzyl)-2-(naphthalen-1-yloxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, features a unique structure that combines a benzodiazole core with a naphthalene moiety and a methylphenyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core and the subsequent attachment of the naphthalene and methylphenyl groups. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Naphthalene Group: The naphthalene moiety can be introduced via an etherification reaction, where a naphthol derivative reacts with a suitable benzodiazole intermediate.
Introduction of the Methylphenyl Group: The final step involves the alkylation of the benzodiazole-naphthalene intermediate with a methylphenyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole, naphthalene, or methylphenyl rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound can be investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE depends on its specific biological activity. For example, if the compound exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. Molecular targets could include kinases, receptors, or transcription factors, and pathways such as the MAPK/ERK or PI3K/Akt pathways.
Comparison with Similar Compounds
1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:
1H-Benzimidazole: Known for its broad-spectrum biological activities, including antimicrobial and anticancer properties.
2-Phenylbenzimidazole: Used in the development of UV filters and sunscreens.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
The uniqueness of 1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not observed in other benzodiazole derivatives.
Properties
Molecular Formula |
C26H22N2O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-(naphthalen-1-yloxymethyl)benzimidazole |
InChI |
InChI=1S/C26H22N2O/c1-19-8-6-9-20(16-19)17-28-24-14-5-4-13-23(24)27-26(28)18-29-25-15-7-11-21-10-2-3-12-22(21)25/h2-16H,17-18H2,1H3 |
InChI Key |
MNBNGBSQTSRUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11501816.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11501821.png)

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11501838.png)
![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11501842.png)
![4-chloro-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11501846.png)
![1-(Benzenesulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11501853.png)

![1-(4-methoxyphenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11501861.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11501865.png)
![N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11501866.png)
![N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]benzamide](/img/structure/B11501874.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11501896.png)
